![molecular formula C15H22N2O3S B5775159 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been found to increase the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been found to have low bioavailability, which may limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more water-soluble derivatives of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, which could improve its bioavailability and make it easier to work with in aqueous environments. Another area of interest is the development of more selective 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine analogs, which could target specific neurotransmitter systems and potentially have fewer side effects than non-selective compounds. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
合成法
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylphenyl)sulfonyl piperazine with propionyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions and yields 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine as a white crystalline solid.
科学的研究の応用
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)16-7-9-17(10-8-16)21(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKXEYCYDDOXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
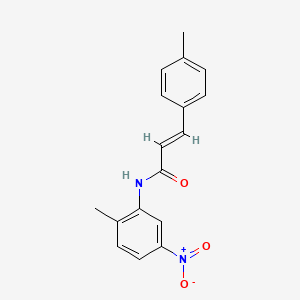
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
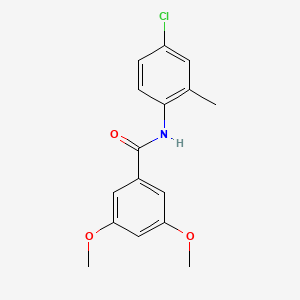
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
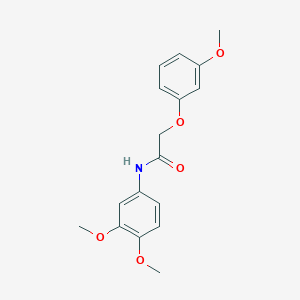
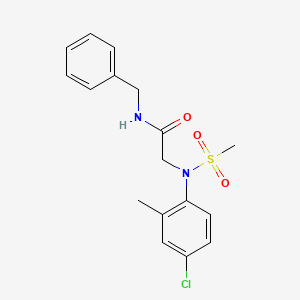
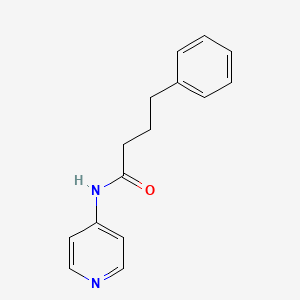

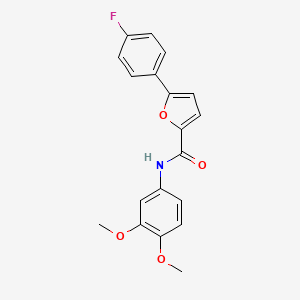

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)
